molecular formula C25H32N2O2 B8807538 1,1'-(9-(3-(Dimethylamino)propyl)-9H-carbazole-3,6-diyl)bis(2-methylpropan-1-one) CAS No. 1221238-60-3

1,1'-(9-(3-(Dimethylamino)propyl)-9H-carbazole-3,6-diyl)bis(2-methylpropan-1-one)

Cat. No.: B8807538
CAS No.: 1221238-60-3
M. Wt: 392.5 g/mol
InChI Key: UDXUCLXRZFFEFX-UHFFFAOYSA-N
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Description

1,1'-(9-(3-(Dimethylamino)propyl)-9H-carbazole-3,6-diyl)bis(2-methylpropan-1-one) is a useful research compound. Its molecular formula is C25H32N2O2 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-(9-(3-(Dimethylamino)propyl)-9H-carbazole-3,6-diyl)bis(2-methylpropan-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(9-(3-(Dimethylamino)propyl)-9H-carbazole-3,6-diyl)bis(2-methylpropan-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1221238-60-3

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

1-[9-[3-(dimethylamino)propyl]-6-(2-methylpropanoyl)carbazol-3-yl]-2-methylpropan-1-one

InChI

InChI=1S/C25H32N2O2/c1-16(2)24(28)18-8-10-22-20(14-18)21-15-19(25(29)17(3)4)9-11-23(21)27(22)13-7-12-26(5)6/h8-11,14-17H,7,12-13H2,1-6H3

InChI Key

UDXUCLXRZFFEFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C(C)C)CCCN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 30 (0.25 g, 1.0 mmol) was dissolved in nitrobenzene (5 mL). AlCl3 (0.6 g, 4.5 mmol) and then isobutyroyl chloride (0.6 mL, 5.7 mmol) were added in portions. The reaction mixture was stirred for 40 min (LC/MS monitoring). The obtained mixture was poured into ice/water mixture and extracted with CHCl3. The combined extracts were evaporated, and the residue was purified by chromatography in a short thick silica gel column (eluent: CHCl3/MeOH 99:1→90:10) to afford 0.189 g (47%) of the product. 1H NMR (DMSO-d6): δ 1.20 (12H, d, J=6.7 Hz); 1.90-1.97 (2H, m); 2.11 (6H, s); 2.18 (2H, t, J=6.7 Hz); 3.91 (2H, septet, J=6.7 Hz), 4.50 (2H, t, J=6.6 Hz); 7.76 (2H, d, J=8.7 Hz); 8.14 (2H, dd, J=8.7 Hz, J=1.5 Hz); 9.11 (2H, d, J=1.5 Hz). ELSD: 100%, ESI-MS: m/z 392 [M+H]+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

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